molecular formula C10H11N3O5 B095077 3-[(4-nitrophenyl)carbamoylamino]propanoic acid CAS No. 102-66-9

3-[(4-nitrophenyl)carbamoylamino]propanoic acid

Cat. No.: B095077
CAS No.: 102-66-9
M. Wt: 253.21 g/mol
InChI Key: MYMZLBHZVRWYRE-UHFFFAOYSA-N
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Description

3-[(4-nitrophenyl)carbamoylamino]propanoic acid is a synthetic compound that combines the amino acid aspartic acid with a nitroaniline group. This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the nitroaniline group allows for chromogenic detection, making it a valuable tool in various assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aspartic acid-beta-4-nitroanilide typically involves the coupling of aspartic acid with 4-nitroaniline. One efficient method involves the formation of a selenocarboxylate intermediate of protected amino acids, followed by non-nucleophilic amidation with an azide . This method is known for its high yield and compatibility with common protecting groups used in amino acid and peptide chemistry.

Industrial Production Methods: While specific industrial production methods for aspartic acid-beta-4-nitroanilide are not widely documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-nitrophenyl)carbamoylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitroaniline group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-[(4-nitrophenyl)carbamoylamino]propanoic acid is widely used in scientific research due to its chromogenic properties. Some key applications include:

Mechanism of Action

The mechanism of action of aspartic acid-beta-4-nitroanilide involves its interaction with proteases. The compound serves as a substrate for these enzymes, which cleave the peptide bond between aspartic acid and the nitroaniline group. This cleavage releases the nitroaniline moiety, which can be detected chromogenically, allowing for the measurement of enzyme activity .

Comparison with Similar Compounds

3-[(4-nitrophenyl)carbamoylamino]propanoic acid is unique due to its specific combination of aspartic acid and nitroaniline, which provides both biochemical relevance and chromogenic properties. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and the types of assays they are used in.

Properties

CAS No.

102-66-9

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

3-[(4-nitrophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16)

InChI Key

MYMZLBHZVRWYRE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-]

Key on ui other cas no.

102-66-9

Related CAS

140-46-5 (hydrochloride salt)

solubility

0.00 M

Synonyms

aspartic acid-beta-4-nitroanilide
aspartic acid-beta-4-nitroanilide, sodium salt
aspartic acid-beta-p-nitroanilide
N-(4-nitrophenyl)-N'-(carboxyethyl)urea
suosan

Origin of Product

United States

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